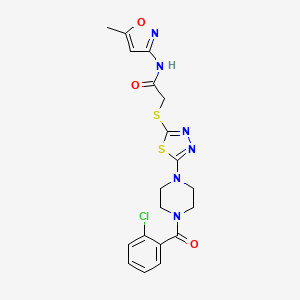

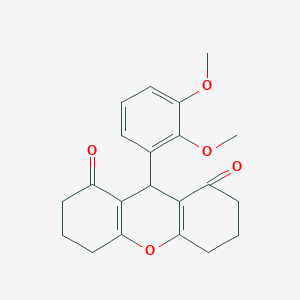

![molecular formula C15H14N2O3 B2958649 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide CAS No. 734535-47-8](/img/structure/B2958649.png)

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide” is a chemical compound with the empirical formula C15H13N3O2 . It’s a solid substance and is used for research and development purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 yielded a benzenesulfonamide derivative . This was further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted benzenesulfonamides .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringNC1=CN2C (C=C1)=NC (C3=CC=C4OCCOC4=C3)=C2 . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, similar compounds have been synthesized through reactions involving enamines and o-quinones .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 267.28 . It’s a solid substance .Scientific Research Applications

Antioxidant Properties

The structure of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide is similar to that of hydroxytyrosol, a compound known for its strong radical scavenging properties. This suggests that it may also possess significant antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Activities

Compounds with a 2,3-dihydro-1,4-benzodioxane ring system have been identified in natural products with notable anti-inflammatory activities. This includes the inhibition of cyclooxygenases, which are enzymes responsible for inflammation and pain .

Electrochemical Applications

An electrochemical method has been developed to modify the catechol moiety of hydroxytyrosol to obtain 2-amino-2,3-dihydro-1,4-benzodioxane derivatives. This process could be applied to synthesize analogs of this compound for various electrochemical applications .

Anticancer Activity

Heterocyclic compounds like this compound have been synthesized and tested for anticancer activity. They have shown promise in inhibiting the growth of cancer cell lines, which could lead to the development of new chemotherapeutic agents .

Synthesis of Pharmaceutical Compounds

The synthesis of 2-amino-2,3-dihydro-1,4-benzodioxane derivatives is of interest due to their presence in pharmaceutical compounds. The structural similarity of these derivatives to this compound suggests potential applications in the synthesis of new pharmaceuticals .

Natural Product Synthesis

The 2,3-dihydro-1,4-benzodioxane ring system is extensively developed in natural products. The ability to synthesize such structures can lead to the discovery of new natural products with various biological activities .

Future Directions

The future directions for research on “2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the development of an electrochemical method to modify the catechol moiety of hydroxytyrosol and obtain 2-amino-2,3-dihydro-1,4-benzodioxane derivatives has been reported . This could potentially be applied to the synthesis of “this compound”. Further studies could also investigate its mechanism of action and potential medicinal uses.

Mechanism of Action

Target of Action

Similar structures have been identified in compounds isolated from insects and marine organisms . These compounds are known to exhibit noticeable antioxidant and anti-inflammatory activities, including inhibition of cyclooxygenases .

Mode of Action

A related compound, n-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, is synthesized through the nucleophilic attack of the nitrogen atom of 2,3-dihydro-1,4-benzodioxin-6-amine on the electrophilic sulfur atom of benzenesulfonyl chloride . This reaction occurs in aqueous Na2CO3 at pH 10 under stirring at room temperature .

Biochemical Pathways

Similar compounds have been found to inhibit the enzyme cyclooxygenase , which plays a key role in the inflammatory response.

Result of Action

Compounds with similar structures have been found to exhibit antioxidant and anti-inflammatory activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide. For instance, the synthesis of a related compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, requires a specific pH and temperature . Additionally, it’s important to prevent further spillage or leakage of the compound into the environment .

properties

IUPAC Name |

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c16-12-4-2-1-3-11(12)15(18)17-10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9H,7-8,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONKKVPHWICHPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

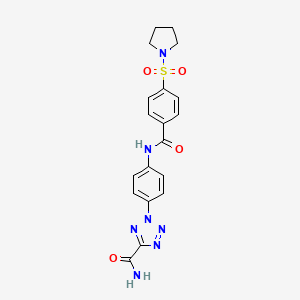

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958572.png)

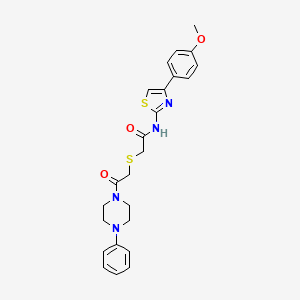

![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide](/img/structure/B2958575.png)

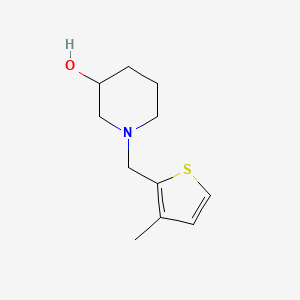

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2958576.png)

![5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2958578.png)

![2-{[7-(4-bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958580.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958582.png)

![2-Tert-butyl 8-methyl 6-(aminomethyl)-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2958584.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2958588.png)